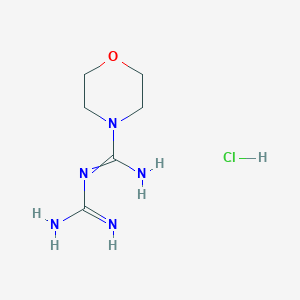

Moroxydine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14ClN5O |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |

InChI Key |

FXYZDFSNBBOHTA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=NC(=N)N)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Rise and Relative Obscurity of Moroxydine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative, emerged in the mid-20th century as a promising antiviral agent. Despite early indications of a broad spectrum of activity against both DNA and RNA viruses, it never achieved widespread international regulatory approval and has largely been superseded by newer antiviral therapies. This technical guide provides a comprehensive timeline of its discovery and development, collates available quantitative data from clinical studies, outlines key experimental methodologies for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Development Timeline

Moroxydine hydrochloride was developed in the late 1950s, with initial patent filings highlighting its potential as a broad-spectrum antiviral. Its development trajectory appears to have been influenced by the shifting regulatory landscape of the early 1960s, particularly the increased stringency following the thalidomide (B1683933) disaster. Despite this, research and clinical use continued in several European and Asian countries for a number of years.

Key Milestones:

-

1957: A patent was filed claiming that N¹,N¹-anhydrobis-(β-hydroxyethyl) biguanide hydrochloride (this compound) possessed activity against various viruses, including influenza and herpes zoster[1].

-

Late 1950s: The substance emerged as a potential treatment for influenza[1][2][3].

-

Circa 1960: this compound garnered some attention in the medical community[1][2].

-

1960-1985: The drug was the subject of numerous clinical studies and was used in the treatment of a variety of viral disorders throughout Europe and Scandinavia[1][2].

-

1961: The introduction of thalidomide and the subsequent tightening of drug regulations is speculated to be a reason for moroxydine's relative obscurity[1][2].

-

1984: A controlled, though not double-blind, study was published on the use of this compound for pityriasis rosea irritata[1].

-

1993: A Romanian study detailed the treatment of 350 patients with herpes zoster using moroxydine[4].

Quantitative Data from Clinical Studies

Data from early clinical trials of this compound are not always rigorously reported by modern standards. The following tables summarize the available quantitative information from published studies.

Table 1: Clinical Study of this compound in Pityriasis Rosea Irritata (1984)

| Parameter | Moroxydine-HCl Group | Control Group (alb. aqu. lotion and anti-histamine) |

| Number of Patients | 60 | 63 |

| Dosage (Adults) | 400 mg three times daily | Not Applicable |

| Dosage (Schoolchildren) | 400 mg twice daily | Not Applicable |

| Primary Outcome | Shortened therapy period by 50% in the most affected group | - |

| Overall Outcome | Shortening of unavailability for work by around 50% | - |

| Relapses | One relapse observed 12 days after return to work | Not specified |

Source: Sheppard, S. (1994). Moroxydine: The Story of a Mislaid Antiviral.[1]

Table 2: Clinical Study of this compound in Herpes Zoster

| Parameter | Value |

| Number of Patients | 350 |

| Key Finding | Treatment had good effects, especially when applied early. |

Source: Athanasiu, P., Petrescu, A., & Vulcan, V. (1993). [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)].[4]

Table 3: Human Pharmacokinetic Parameters

| Parameter | Value |

| Plasma Half-life | Approximately 8 hours |

Source: Sheppard, S. (1994). Moroxydine: The Story of a Mislaid Antiviral.[1]

Experimental Protocols

Protocol: In Vitro Antiviral Cytopathic Effect (CPE) Inhibition Assay

1. Objective: To determine the concentration of this compound that inhibits the virus-induced destruction of host cells in culture.

2. Materials:

- Vero E6 cells (or other susceptible cell line)

- Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

- Virus stock (e.g., Herpes Simplex Virus, Influenza Virus)

- This compound stock solution (in an appropriate solvent like DMSO)

- 96-well cell culture plates

- Cell viability reagent (e.g., CellTiter-Glo®)

- Plate reader for luminescence or absorbance

3. Procedure:

- Cell Seeding: Seed 96-well plates with Vero E6 cells at a density that will result in a confluent monolayer after 24 hours of incubation.

- Compound Dilution: Prepare serial dilutions of this compound in culture medium.

- Infection and Treatment:

- Aspirate the growth medium from the cell monolayers.

- Add the diluted this compound to the wells.

- Add the virus at a pre-determined multiplicity of infection (MOI).

- Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with compound only (no virus, for cytotoxicity assessment).

- Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

- Viability Assessment:

- Add the cell viability reagent to all wells according to the manufacturer's instructions.

- Measure the luminescence or absorbance using a plate reader.

4. Data Analysis:

- Calculate the 50% effective concentration (EC₅₀), which is the concentration of this compound that inhibits 50% of the viral CPE.

- Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% in the absence of virus.

- Determine the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Mechanism of Action and Signaling Pathways

This compound is believed to exert its antiviral effects through a multi-pronged mechanism, primarily targeting the early stages of viral replication. This includes the inhibition of viral entry and uncoating, as well as the suppression of viral RNA synthesis.[5][6]

Below are graphical representations of these proposed mechanisms.

Conclusion

This compound represents an early endeavor in the field of antiviral drug development. While its clinical utility has been limited, a review of its history provides valuable insights into the challenges of drug development, the importance of rigorous clinical trial design, and the evolution of regulatory standards. The foundational mechanisms of action, targeting viral entry and replication, remain relevant areas of research in the ongoing quest for novel antiviral therapies. Further investigation into the specific molecular interactions of moroxydine and its derivatives could potentially inform the design of new and more effective antiviral agents.

References

- 1. medicaljournalssweden.se [medicaljournalssweden.se]

- 2. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moroxydine - Wikipedia [en.wikipedia.org]

- 4. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

A Historical Perspective on Moroxydine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroxydine (B1676750), a synthetic biguanide (B1667054) derivative developed in the 1950s, represents an early venture into the field of antiviral chemotherapy. Initially lauded for its broad-spectrum activity against a range of DNA and RNA viruses, its clinical application has been sporadic and its historical significance is a subject of debate. This technical guide provides a comprehensive retrospective on moroxydine, detailing its discovery, proposed mechanisms of action, and a summary of its documented antiviral activity. The guide includes available quantitative data, detailed experimental protocols for relevant antiviral assays, and visualizations of its proposed mechanisms and experimental workflows to offer a thorough understanding of this historical antiviral agent.

Introduction: The Genesis of an Early Antiviral

Moroxydine, chemically known as N-(diaminomethylidene)morpholine-4-carboximidamide, emerged in the 1950s as one of the first synthetic compounds with purported broad-spectrum antiviral properties.[1] It was investigated for activity against a variety of viral pathogens, including influenza virus, herpes simplex virus (HSV), and others.[2][3][4] Despite initial optimism, moroxydine's trajectory in clinical medicine was inconsistent, and it has largely been superseded by more potent and specific antiviral agents. A review by Sheppard in 1994 compiled a significant body of early research on moroxydine, much of which was published in languages other than English, highlighting its widespread initial investigation across Europe.[2] However, later reviews, including one by one of the original researchers, A. S. Galabov, suggest that the initial promise of moroxydine, particularly against influenza, was not substantiated in more rigorous testing, leading to its eventual rejection as a reliable antiviral agent.[5]

Proposed Mechanisms of Antiviral Action

The precise molecular mechanisms underlying moroxydine's antiviral activity have not been fully elucidated and are based on early in vitro studies. The proposed mechanisms are multifaceted, targeting different stages of the viral life cycle.

2.1. Inhibition of Viral Entry and Uncoating

One of the proposed mechanisms of moroxydine is the interference with the early stages of viral infection, including attachment, entry, and uncoating of the viral genome.[6] For enveloped viruses, this could involve interactions with the viral envelope glycoproteins or the host cell receptors, preventing the fusion of viral and cellular membranes. The biguanide structure of moroxydine may play a role in these interactions.

2.2. Interference with Viral Nucleic Acid and Protein Synthesis

Moroxydine has been suggested to inhibit the replication of viral genetic material.[7] For RNA viruses, it is hypothesized to target the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[7] By inhibiting RdRp, moroxydine would effectively halt the production of new viral RNA.

Early studies on Herpes Simplex Virus (HSV) by Galabov and Vilagines suggested a dual mechanism of action. They reported a weak inhibition of viral DNA synthesis, but a more pronounced inhibition of the later stages of viral development, which they hypothesized could be due to the formation of non-functional structural proteins.[2] This suggests that moroxydine might also interfere with viral protein synthesis or assembly.

2.3. Immunomodulatory Effects

Some reports have suggested that moroxydine may possess immunomodulatory properties, potentially enhancing the host's immune response to viral infections.[7] This could involve the stimulation of cytokine production or the modulation of immune cell activity, although the evidence for this is limited.

A conceptual diagram of the proposed mechanisms of action is presented below.

Quantitative Antiviral Data

Quantitative data on the in vitro efficacy of moroxydine against human viruses is scarce in the publicly available literature, particularly from the early period of its investigation. A 2021 study on moroxydine analogues reported that moroxydine itself showed no antiviral activity against HSV-1 and HSV-2.[8] Furthermore, a 2016 review by Galabov stated that moroxydine did not show a marked inhibitory effect in a plaque-reduction assay against an influenza A virus strain.[3]

However, more recent studies in the fields of aquaculture and agriculture have provided some quantitative data on moroxydine's activity against non-human viruses.

| Virus | Host Cell Line | Assay Type | Efficacy Metric | Value | Cytotoxicity (CC50) | Reference |

| Grass Carp (B13450389) Reovirus (GCRV) | GCO | Cytopathic Effect (CPE) Assay | >50% protective effect | 15.9 µg/ml | >96 µg/ml | [7] |

| Giant Salamander Iridovirus (GSIV) | EPC | Cytopathic Effect (CPE) Assay | >50% protective effect (with Ribavirin) | 15.9 µg/ml | >96 µg/ml | [7] |

| Potato Virus Y (PVY) | - | In vivo (plant) | Curative Activity (at 500 µg/mL) | 36.7 ± 2.7% | Not applicable | [2] |

Experimental Protocols

4.1. Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

Protocol:

-

Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of moroxydine in a virus growth medium.

-

Infection: Aspirate the growth medium from the cell monolayer and infect the cells with a predetermined titer of the virus (to produce a countable number of plaques) in the presence of varying concentrations of moroxydine or a vehicle control. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% Avicel or 0.7% agarose) mixed with the corresponding concentration of moroxydine.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

-

Staining and Quantification: Fix the cells with a 4% formaldehyde (B43269) solution and stain with a 0.1% crystal violet solution. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of moroxydine compared to the vehicle control. The 50% inhibitory concentration (IC50) is determined from the dose-response curve.

4.2. Neuraminidase Inhibition Assay

This assay is specific for influenza viruses and measures the ability of a compound to inhibit the activity of the viral neuraminidase enzyme.

Protocol:

-

Reagent Preparation: Prepare a fluorescent substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and a stop solution.

-

Compound Dilution: Prepare serial dilutions of moroxydine in assay buffer.

-

Enzyme Reaction: In a 96-well plate, mix the influenza virus (as a source of neuraminidase) with the different concentrations of moroxydine or a control. Incubate at room temperature.

-

Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour. The neuraminidase will cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).

-

Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

-

Fluorescence Reading: Read the fluorescence of each well using a fluorometer.

-

Data Analysis: The percentage of neuraminidase inhibition is calculated for each moroxydine concentration relative to the control. The IC50 value is determined from the dose-response curve.

Clinical Observations: A Historical Snapshot

Early clinical studies on moroxydine, as reviewed by Sheppard, reported its use in a variety of viral infections.[2] A controlled, though not double-blind, trial in 1984 investigated the efficacy of moroxydine in patients with pityriasis rosea.[2] The study reported that treatment with moroxydine hydrochloride at a dose of 400 mg three times daily for adults shortened the therapy period by 50% compared to a control group.[2] Other observational studies from the 1960s and 1970s described its use in herpes zoster and herpes simplex, with some reports of symptomatic relief.[2] However, it is crucial to note that these early studies often lacked the rigorous design and controls of modern clinical trials.

Conclusion: A Relic of Antiviral History with a Lingering Chemical Scaffold

Moroxydine holds a unique place in the history of antiviral drug discovery. It represents an early attempt at broad-spectrum antiviral therapy, and the initial research sparked interest in its potential. However, a lack of consistent, high-quality evidence for its efficacy in humans, particularly in light of more effective and specific antiviral agents, has relegated it to a historical footnote in clinical virology. The conflicting reports on its activity, with early optimism contrasted by later re-evaluations showing a lack of efficacy against key viruses like influenza and HSV, underscore the importance of rigorous, modern scientific validation.

Despite the original compound's fall from favor, the moroxydine scaffold has not been entirely abandoned. Recent research into moroxydine analogues for the treatment of Hepatitis C virus and other pathogens indicates a continued interest in the chemical class of biguanides as a source of new antiviral leads.[4] Thus, while moroxydine itself may be a "mislaid antiviral," its story provides valuable lessons for drug discovery and its chemical structure may yet inspire the development of future antiviral therapies.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actamicrobio.bg [actamicrobio.bg]

- 4. Rethinking the old antiviral drug moroxydine: Discovery of novel analogues as anti-hepatitis C virus (HCV) agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acta Microbiologica Bulgarica [actamicrobio.bg]

- 6. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Moroxydine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a synthetic biguanide (B1667054) derivative with a history of use as an antiviral agent.[1][2] Developed in the 1950s, it has demonstrated a broad spectrum of activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), varicella-zoster virus (VZV), and hepatitis C virus (HCV).[3][4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to moroxydine hydrochloride, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as N-(aminoiminomethyl)-4-morpholinecarboximidamide monohydrochloride or ABOB, is a heterocyclic biguanide.[3][6] Its chemical structure is characterized by a morpholine (B109124) ring linked to a biguanide moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride | [7] |

| Synonyms | Moroxydine HCl, ABOB, Flumidin, Virugon | [8] |

| CAS Number | 3160-91-6 | [3] |

| Molecular Formula | C₆H₁₄ClN₅O | [7] |

| Molecular Weight | 207.66 g/mol | [6][7] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 211-214 °C | |

| Solubility | DMSO: ~50 mg/mLWater: SolubleEthanol: Sparingly soluble | [6] |

| SMILES | C1COCCN1C(=N)N=C(N)N.Cl | |

| InChI | InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H | [3] |

Mechanism of Action

The antiviral activity of this compound is multifaceted, primarily targeting the inhibition of viral replication.[2][9] Its proposed mechanisms of action include:

-

Inhibition of Viral Entry and Uncoating: this compound is believed to interfere with the initial stages of viral infection by preventing the virus from entering host cells and subsequently uncoating its genetic material.[1][2] This may involve interactions with viral envelope proteins or host cell receptors.

-

Inhibition of Viral RNA Synthesis: The compound has been shown to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses.[9] By targeting this enzyme, this compound effectively halts the synthesis of new viral genomes.

-

Modulation of Host Cell Apoptosis: this compound can suppress virus-induced apoptosis. It has been observed to reduce the activity of caspases and modulate the expression of Bcl-2 family proteins, thereby protecting host cells from premature death and limiting viral spread.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed mechanisms of action of this compound.

Caption: Inhibition of key stages in the viral replication cycle.

Caption: Modulation of the host cell's apoptotic pathway.

Experimental Data

In Vitro Antiviral Activity

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | Assay | Endpoint | Value | Reference |

| Grass Carp (B13450389) Reovirus (GCRV) | CIK | Cytopathic Effect (CPE) Inhibition | IC₅₀ | 6.3 µg/mL | [3] |

Pharmacokinetic Properties

A study in gibel carp provided the following pharmacokinetic data after a single oral administration of 10 mg/kg this compound.

Table 3: Pharmacokinetic Parameters of this compound in Gibel Carp

| Parameter | 25°C | Reference |

| T₁/₂ abs (h) | 2.02 | [3] |

| T₁/₂ el (h) | 4.22 | [3] |

| Tₘₐₓ (h) | - | |

| Cₘₐₓ (µg/mL) | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Determination of IC₅₀ by Plaque Reduction Assay

This protocol is a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates

-

Virus stock of known titer

-

This compound stock solution (e.g., in DMSO)

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control.

-

Overlay: After 2 hours of incubation with the compound, remove the medium and overlay the cells with the overlay medium.

-

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).

-

Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Wash the plates with water and count the number of plaques in each well.

-

IC₅₀ Calculation: The percentage of plaque inhibition is calculated as: [1 - (average plaques in treated wells / average plaques in control wells)] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound on host cells.

Materials:

-

Host cells in a 96-well plate

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

CC₅₀ Calculation: The percentage of cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

This compound is a broad-spectrum antiviral agent with a well-defined chemical structure and multiple mechanisms of action that inhibit viral replication and modulate host cell responses. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its specific molecular targets and its efficacy in various viral infection models is warranted to fully elucidate its clinical utility.

References

- 1. nbinno.com [nbinno.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]

- 7. This compound | C6H14ClN5O | CID 76621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of Moroxydine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Moroxydine (B1676750) hydrochloride (also known as N-(guanidinoformimidoyl)morpholine hydrochloride). Moroxydine is a biguanide (B1667054) antiviral agent with a history of use against a variety of DNA and RNA viruses. This document details established methodologies, presents quantitative data in a structured format, and includes process diagrams to facilitate understanding and replication in a research and development setting.

Introduction

Moroxydine, structurally a heterocyclic biguanidine, was first developed in the 1950s.[1] It has demonstrated activity against several viruses, including influenza virus, herpes simplex virus, and varicella-zoster virus.[2][3] The synthesis of its hydrochloride salt is a critical step in its production for research and potential therapeutic applications. This guide consolidates information from various sources to provide a clear and detailed technical overview of its synthesis.

Core Synthesis Pathways

The synthesis of Moroxydine hydrochloride primarily revolves around the reaction of a morpholine (B109124) derivative with dicyandiamide (B1669379). The main variations in the synthesis lie in the preparation of the morpholine precursor and the reaction conditions employed. Three primary methods have been described in the literature:

-

Conventional Solvent-Based Synthesis: This is a widely cited method involving the reaction of pre-synthesized morpholine hydrochloride with dicyandiamide in an organic solvent.[4][5]

-

Molten State (Frit) Reaction: This method involves the direct reaction of morpholine hydrochloride and dicyandiamide in a molten state, eliminating the need for a solvent.[4]

-

One-Pot Synthesis with In Situ Precursor Formation: This approach generates morpholine hydrochloride in the reaction mixture, which then directly reacts with dicyandiamide. This can be achieved using different starting materials to generate the morpholine salt.[4]

The overall chemical transformation is depicted in the following reaction scheme:

References

- 1. Moroxydine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. CN105481797A - Synthetic method of moroxydine hydrochlofide - Google Patents [patents.google.com]

- 5. Study on the synthesis of this compound | Semantic Scholar [semanticscholar.org]

Moroxydine Hydrochloride: A Technical Deep Dive into its Antiviral Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, has demonstrated broad-spectrum antiviral activity against a range of both DNA and RNA viruses.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of its antiviral mechanisms. While the precise molecular interactions are still under investigation, evidence points to a multi-pronged approach involving interference with early viral entry and replication stages, inhibition of viral nucleic acid and protein synthesis, and modulation of host cellular pathways, including the immune response and apoptosis.[1][5][6][7] This document consolidates available data, outlines key experimental methodologies, and visualizes the proposed mechanisms to support further research and development in the field of antiviral therapeutics.

Core Antiviral Mechanisms of Action

Moroxydine hydrochloride's efficacy is not attributed to a single mode of action but rather a combination of effects on different stages of the viral life cycle and on the host's response to infection.

Interference with Viral Entry and Replication

A primary proposed mechanism is the disruption of the initial phases of viral infection.[5][7] Moroxydine is believed to interfere with viral attachment, penetration of the host cell, and the subsequent uncoating process, which is essential for the release of the viral genome into the cytoplasm.[5][7] For enveloped viruses like influenza A, it is suggested that moroxydine may block ion channels on the viral envelope, a critical step for genome release.[5] As a biguanide compound, it may also interact directly with the viral capsid, potentially causing structural damage or promoting viral aggregation, thereby limiting infectivity.[8][9]

dot

Caption: Proposed inhibitory actions of Moroxydine on the viral lifecycle.

Inhibition of Viral Nucleic Acid and Protein Synthesis

Moroxydine has been shown to inhibit the synthesis of viral genetic material.[5] It is thought to target viral RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses, thereby halting the production of new viral RNA.[6] Some studies also suggest a weak inhibitory effect on viral DNA synthesis.[2]

Furthermore, moroxydine appears to disrupt the later stages of viral development. One hypothesis suggests that it provokes strong inhibition on viral development from the 10th hour after inoculation, which could lead to the formation of non-functional viral structural proteins.[2] This disruption in protein synthesis prevents the proper assembly of new, infectious virions.

Modulation of Host Cell Processes

Beyond direct antiviral effects, this compound influences the host cell's response to infection.

-

Immunomodulatory Effects: In studies involving Grass Carp (B13450389) Reovirus (GCRV), moroxydine significantly decreased the virus-induced overexpression of key immune-related genes, including Myd88, Mx1, IL-1β, IL-8, I-IFN, and TNFα.[10] This suggests that moroxydine can regulate the cellular immune response, potentially mitigating the harmful inflammatory effects of viral infections.[10]

-

Inhibition of Apoptosis: Viral infections often induce apoptosis (programmed cell death) in host cells. Moroxydine has been demonstrated to block virus-induced cytopathic effects and apoptosis.[1][3] It significantly inhibits the activity of caspase-3, a key executioner in the apoptotic pathway, and modulates the expression of apoptosis-related proteins by down-regulating Bax and up-regulating Bcl-2 levels.[1] This protective effect helps maintain the normal structure and viability of host cells.[1][10]

dot

Caption: Modulation of host cell immune and apoptotic pathways by Moroxydine.

Quantitative Antiviral Activity Data

The following table summarizes key quantitative data from various in vitro studies, illustrating the concentrations at which this compound exerts its antiviral effects.

| Virus Studied | Cell Line | Concentration | Observed Effect | Reference |

| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | 40 µg/mL | Significant protective effect on virus-infected cells. | [10] |

| GCRV & Giant Salamander Iridovirus (GSIV) | GCO & EPC | 15.9 µg/mL | Over 50% protective effect against GCRV. | [3] |

| Herpes Simplex Virus (HSV) | Not Specified | 500 µg/mL | Weak action on viral DNA synthesis; strong inhibition of viral development. | [2] |

| Grass Carp Reovirus (GCRV) | CIK | 6.3 µg/mL | 50% reduction in virus-related apoptosis. | [11] |

Key Experimental Methodologies

The elucidation of moroxydine's mechanism of action has been supported by a variety of experimental protocols.

Antiviral Efficacy and Cytotoxicity Assays

-

Protocol:

-

Cell Culture: Host cells (e.g., CIK, GCO, EPC) are cultured in appropriate media to form a monolayer.[3][10]

-

Cytotoxicity Assay: To determine the non-toxic concentration range, cells are exposed to serial dilutions of this compound. Cell viability is assessed using methods like the MTT assay.[3]

-

Antiviral Assay: Cells are infected with the target virus and simultaneously treated with non-toxic concentrations of moroxydine.

-

Assessment of Protective Effect: The protective effect is quantified by observing the inhibition of virus-induced cytopathic effects (CPE) under a microscope and by using viability assays.[3][10]

-

Gene Expression Analysis (qRT-PCR)

-

Protocol:

-

Sample Preparation: CIK cells are infected with a virus (e.g., GCRV) with or without moroxydine treatment.[10]

-

RNA Extraction: Total RNA is extracted from the cells at specific time points post-infection.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR is performed using specific primers for viral genes (e.g., VP1, VP5, VP6) and host immune genes (e.g., Myd88, TNFα, IL-1β) to quantify their expression levels.[3][10]

-

Apoptosis Assays

-

Protocol:

-

Cell Treatment: Virus-infected cells are treated with moroxydine.

-

Caspase-3 Activity: Cellular lysates are assayed for caspase-3 activity using colorimetric or fluorometric substrate assays.[1]

-

Protein Expression (Western Blot): Expression levels of apoptosis-related proteins like Bax and Bcl-2 are analyzed by separating protein lysates via SDS-PAGE and probing with specific antibodies.[1]

-

Microscopy: Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, are observed using techniques like scanning electron microscopy.[10]

-

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Mechanisms of action of polyhexamethylene biguanide-based biocides against non-enveloped virus -ORCA [orca.cardiff.ac.uk]

- 9. [PDF] Mechanisms of action of polyhexamethylene biguanide-based biocides against non-enveloped virus | Semantic Scholar [semanticscholar.org]

- 10. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

Moroxydine Hydrochloride: A Technical Guide on its Interference with Viral RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative, has a long history as an antiviral agent. While its broad-spectrum activity against various RNA and DNA viruses is acknowledged, a detailed understanding of its precise mechanism of action, particularly its effect on viral RNA synthesis, is crucial for its potential repositioning and development in modern antiviral therapy. This technical guide synthesizes the available scientific information regarding the impact of moroxydine hydrochloride on viral RNA synthesis, presenting quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action. The evidence points towards this compound's ability to suppress viral gene expression, likely through the inhibition of the viral RNA-dependent RNA polymerase (RdRP), thereby impeding viral replication. However, it is important to note that while the overarching mechanism is proposed, detailed enzymatic and dose-response studies directly quantifying the inhibition of viral RNA synthesis are not extensively available in publicly accessible literature.

Core Mechanism of Action: Inhibition of Viral RNA Synthesis

This compound's primary antiviral effect is attributed to its interference with the replication of viral genetic material.[1] For RNA viruses, this is achieved by disrupting the synthesis of viral RNA. The prevailing hypothesis is that this compound targets the viral RNA-dependent RNA polymerase (RdRP), a critical enzyme that catalyzes the replication of the viral RNA genome.[1] By inhibiting RdRP, this compound effectively halts the production of new viral RNA, leading to a reduction in viral load and mitigating the progression of the infection.[1]

Beyond its direct impact on RNA synthesis, some studies also suggest that this compound may interfere with the early stages of viral infection, such as viral entry and uncoating. Additionally, potential immunomodulatory effects have been reported, where the compound may influence the host's immune response to the viral invasion.[1]

Quantitative Data on the Inhibition of Viral Gene Expression

Direct quantitative data on the inhibition of viral RNA synthesis (e.g., IC50 values from RdRP assays) for this compound are not widely reported in the available scientific literature. However, several studies have investigated its effect on the expression of specific viral genes, which serves as a proxy for its impact on RNA synthesis. The following tables summarize the available data from studies on aquatic RNA viruses.

Table 1: Effect of this compound on Viral Gene Expression in Grass Carp (B13450389) Reovirus (GCRV) Infected Cells

| Cell Line | Virus | Target Viral Genes | Moroxydine HCl Concentration (µg/mL) | Observation | Reference |

| Ctenopharyngodon idella kidney (CIK) | Grass Carp Reovirus (GCRV) | vp5, vp6, NS66 | 40 | Significant inhibition of gene expression, especially vp5. | [2][3] |

| CIK, GCO, EPC | GCRV, GSIV | Not specified | 20 | Time-dependent suppression of viral gene expression. | [4] |

Table 2: Protective and Antiviral Effects of this compound in vitro

| Cell Line | Virus | Effect Measured | Moroxydine HCl Concentration (µg/mL) | Result | Reference |

| CIK | Grass Carp Reovirus (GCRV) | Protective effect on virus-infected cells | 40 | Significant protective effect. | [2][3] |

| GCO | Grass Carp Reovirus (GCRV) | Protective effect | 15.9 | Over 50% protective effect. | [5] |

Experimental Protocols

Detailed experimental protocols for assessing the effect of this compound on viral RNA synthesis are not extensively published. However, a standard methodology for quantifying viral RNA levels in response to an antiviral compound would typically involve quantitative reverse transcription PCR (qRT-PCR). Below is a representative protocol.

Protocol: Quantification of Viral RNA by qRT-PCR in Cell Culture

Objective: To determine the effect of this compound on the levels of a specific viral RNA in infected cells.

Materials:

-

Host cell line permissive to the virus of interest

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium and supplements

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probe specific to the target viral RNA and a host housekeeping gene (for normalization)

-

96-well qPCR plates

-

Real-time PCR instrument

Procedure:

-

Cell Seeding: Seed the host cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at the appropriate temperature and CO2 concentration.

-

Compound Treatment and Infection:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the medium containing the different concentrations of this compound to the cells. Include a "no-drug" control.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate for a specific period (e.g., 24, 48, 72 hours).

-

-

RNA Extraction:

-

At the end of the incubation period, wash the cells with PBS.

-

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Proceed with the RNA extraction according to the manufacturer's protocol.

-

Elute the RNA in nuclease-free water.

-

-

Reverse Transcription (RT):

-

Quantify the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcription kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target viral gene, the specific probe, and the cDNA template.

-

Prepare separate reactions for the host housekeeping gene to be used for normalization.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target viral gene and the housekeeping gene.

-

Calculate the relative quantification of the viral RNA using the ΔΔCt method, normalizing the viral RNA levels to the housekeeping gene and comparing the treated samples to the untreated control.

-

Plot the percentage of inhibition of viral RNA synthesis against the concentration of this compound to determine the EC50 (half-maximal effective concentration).

-

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed inhibitory action of Moroxydine HCl on viral RNA synthesis.

Experimental Workflow for Assessing Antiviral Activity

Caption: Workflow for quantifying viral RNA levels after Moroxydine HCl treatment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antiviral activity, at least in part, by inhibiting viral RNA synthesis. Studies on aquatic viruses have demonstrated a reduction in viral gene expression following treatment with this compound. However, a significant gap exists in the literature regarding direct, quantitative evidence of its inhibitory effect on the RNA-dependent RNA polymerase of a broad range of human and animal viruses.

For drug development professionals, further research is warranted to:

-

Conduct in vitro enzymatic assays to determine the IC50 of this compound against the RdRp of clinically relevant RNA viruses.

-

Perform detailed dose-response studies in various cell culture models of viral infection to quantify the reduction in viral RNA synthesis.

-

Elucidate the precise binding site and mode of interaction of this compound with the viral RdRp through structural biology studies.

-

Investigate the potential for synergistic effects when combined with other antiviral agents that have different mechanisms of action.

A more in-depth, quantitative understanding of this compound's effect on viral RNA synthesis will be instrumental in unlocking its full therapeutic potential in the ongoing search for effective and broad-spectrum antiviral agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of this compound and ribavirin on the cellular growth and immune responses by inhibition of GCRV proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro antiviral efficacy of this compound and ribavirin against grass carp reovirus and giant salamander iridovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Moroxydine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, is an antiviral agent with activity against a range of DNA and RNA viruses, including influenza A virus.[1][2][3][4][5][6] Despite its long history, comprehensive data on its pharmacokinetics and metabolism, particularly in humans, are not extensively documented in publicly available literature. This technical guide synthesizes the available scientific information on the pharmacokinetics and metabolism of Moroxydine hydrochloride, providing a resource for researchers and drug development professionals. The information is primarily based on studies conducted in aquatic species, which currently represent the most detailed pharmacokinetic data available.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in gibel carp (B13450389) (Carassius gibelio), revealing temperature-dependent absorption, distribution, and elimination. The plasma concentration-time profile of this compound in this species fits a single-compartment open model.[7]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound following a single oral administration of 10 mg/kg in gibel carp at two different water temperatures.[7][8]

| Parameter | 15 °C | 25 °C | Unit |

| Absorption Half-Life (t½ka) | 4.29 | 3.02 | hours |

| Elimination Half-Life (t½ke) | 15.87 | 4.22 | hours |

| Time to Maximum Concentration (Tmax) | 10.35 | 4.03 | hours |

| Maximum Concentration (Cmax) | 2.98 | 3.12 | µg/mL |

| Area Under the Curve (AUC) | 75.89 | 42.33 | µg·h/mL |

| Apparent Volume of Distribution (Vd/F) | 4.55 | 2.89 | L/kg |

| Total Body Clearance (CLb/F) | 0.25 | 0.49 | L/(h·kg) |

Metabolism

Detailed metabolic pathways of this compound have not been extensively elucidated in the available scientific literature. Moroxydine is described as a "rather hydrophilic" compound.[9] Generally, hydrophilic drugs are primarily excreted unchanged in the urine. The rapid absorption and elimination of this compound suggest limited metabolic transformation.[9] Further research is required to identify potential metabolites and the enzymatic systems involved in its biotransformation.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic studies of this compound in gibel carp.[7]

Animal Study Protocol

-

Species: Gibel carp (Carassius gibelio)

-

Dosing: A single oral administration of 10 mg/kg body weight.

-

Study Conditions: The fish were maintained in two separate groups at water temperatures of 15 °C and 25 °C.

-

Sample Collection: Blood and tissue samples (skin, muscle, liver, and kidney) were collected at various time points over a 10-day period post-administration.[7]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.[7]

-

Sample Preparation: Specific details on the extraction of this compound from plasma and tissue samples were not provided in the abstract. However, for the analysis of this compound in complex plant-based food matrices, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed.[10] This method utilized trifluoroacetic acid solutions for high-water-content samples and formic acid solutions for low-water, high-oil-content samples, with pH adjustment for high-oil-content samples.[10]

-

Chromatographic Conditions: Information on the specific column, mobile phase, and flow rate for the gibel carp study is not available in the reviewed literature. However, other HPLC methods for Moroxydine analysis have been documented.[11][12]

Visualizations

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates the general workflow for the pharmacokinetic study of this compound in gibel carp.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Antiviral | Influenza Virus | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. Moroxydine (hydrochloride) - MedChem Express [bioscience.co.uk]

- 6. Moroxydine - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics and tissue residues of this compound in gibel carp, Carassius gibelio after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medicaljournalssweden.se [medicaljournalssweden.se]

- 10. Quantification of water-soluble this compound residue using UPLC-MS/MS: Development and validation in 22 different complex plant-based food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Method for Analysis of Moroxydine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]

In Vivo Distribution and Elimination of Moroxydine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride is a broad-spectrum antiviral agent belonging to the heterocyclic biguanidine (B15175387) class of compounds. It has been investigated for its activity against a variety of DNA and RNA viruses. Understanding the in vivo distribution, metabolism, and elimination of this compound is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of moroxydine hydrochloride, with a focus on its distribution in various tissues and subsequent elimination from the body. It is important to note that the majority of detailed in vivo pharmacokinetic data currently available originates from studies in aquatic species. While this information provides valuable insights, further research in mammalian models is necessary to fully elucidate its pharmacokinetic profile for potential human applications.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in a study conducted on gibel carp (B13450389) (Carassius gibelio). This study provides key parameters that describe the absorption, distribution, and elimination of the drug following oral administration.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Gibel Carp Following a Single Oral Administration of 10 mg/kg[1]

| Parameter | 15 °C | 25 °C |

| Absorption Half-life (t½ka) | 4.29 h | 3.02 h |

| Elimination Half-life (t½ke) | 15.87 h | 4.22 h |

| Time to Maximum Concentration (Tmax) | 10.35 h | 4.03 h |

| Maximum Concentration (Cmax) | 2.98 µg/mL | 3.12 µg/mL |

| Apparent Volume of Distribution (Vd/F) | 4.55 L/kg | 2.89 L/kg |

| Total Body Clearance (CLb/F) | 0.25 L/h·kg | 0.49 L/h·kg |

| Area Under the Curve (AUC0-t) | 75.89 µg·h/mL | 42.33 µg·h/mL |

Data from a study in gibel carp. These values may not be representative of mammalian species.[1]

Tissue Distribution

Following absorption, this compound distributes to various tissues. The study in gibel carp demonstrated the presence of the drug in several key organs.

Table 2: Tissue Concentration of this compound in Gibel Carp at Different Time Points After a Single Oral Administration of 10 mg/kg at 25°C

| Time (hours) | Blood (µg/g) | Kidney (µg/g) | Liver (µg/g) | Muscle (µg/g) | Skin (µg/g) |

| 0.5 | 0.85 ± 0.11 | 1.32 ± 0.24 | 1.15 ± 0.18 | 0.65 ± 0.09 | 0.78 ± 0.13 |

| 1 | 1.56 ± 0.23 | 2.11 ± 0.31 | 1.89 ± 0.27 | 1.23 ± 0.19 | 1.45 ± 0.21 |

| 4 | 3.12 ± 0.45 | 4.56 ± 0.67 | 3.98 ± 0.58 | 2.87 ± 0.41 | 3.01 ± 0.44 |

| 8 | 2.54 ± 0.38 | 3.67 ± 0.54 | 3.21 ± 0.47 | 2.33 ± 0.35 | 2.45 ± 0.36 |

| 12 | 1.89 ± 0.28 | 2.78 ± 0.41 | 2.45 ± 0.36 | 1.76 ± 0.26 | 1.88 ± 0.28 |

| 24 | 0.98 ± 0.15 | 1.54 ± 0.23 | 1.32 ± 0.19 | 0.91 ± 0.14 | 1.02 ± 0.15 |

| 48 | 0.45 ± 0.07 | 0.76 ± 0.11 | 0.65 ± 0.10 | 0.42 ± 0.06 | 0.49 ± 0.07 |

| 72 | 0.21 ± 0.03 | 0.35 ± 0.05 | 0.30 ± 0.04 | 0.19 ± 0.03 | 0.23 ± 0.03 |

| 96 | 0.10 ± 0.02 | 0.17 ± 0.03 | 0.14 ± 0.02 | 0.09 ± 0.01 | 0.11 ± 0.02 |

| 120 | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.07 ± 0.01 | 0.04 ± 0.01 | 0.05 ± 0.01 |

Data presented as mean ± standard deviation. This data is from a study in gibel carp and may not be indicative of distribution in mammals.

Elimination

Experimental Protocols

Pharmacokinetic Study in Gibel Carp[1]

-

Animal Model: Gibel carp (Carassius gibelio) maintained at two different water temperatures (15°C and 25°C).

-

Drug Administration: A single oral dose of 10 mg/kg body weight.

-

Sample Collection: Blood and tissue samples (kidney, liver, muscle, skin) were collected at various time points post-administration.

-

Sample Preparation:

-

Plasma: Blood samples were centrifuged to separate plasma. Proteins were precipitated, and the supernatant was used for analysis.

-

Tissues: Tissue samples were homogenized. The homogenate was then subjected to an extraction procedure to isolate the this compound.

-

-

Analytical Method: Quantification of this compound was performed using High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Proposed Mechanism of Action

The antiviral activity of this compound is believed to involve the inhibition of viral replication. While detailed signaling pathways are not fully elucidated, the proposed mechanism centers on interference with early stages of the viral life cycle.

Caption: Proposed antiviral mechanism of action for this compound.

Conclusion

The available data, primarily from studies in gibel carp, indicate that this compound is absorbed orally and distributes to various tissues, including the kidney, liver, muscle, and skin.[1] The elimination of the drug is influenced by environmental temperature in this species.[1] While this provides a foundational understanding, there is a clear need for further research, particularly pharmacokinetic and metabolism studies in mammalian models, to support the potential development of this compound for clinical use. Future studies should focus on elucidating the metabolic pathways, identifying metabolites, and quantifying the routes and rates of excretion in species more relevant to human medicine.

References

Moroxydine Hydrochloride: A Technical Guide to its Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moroxydine (B1676750) hydrochloride, a synthetic biguanide (B1667054) derivative developed in the 1950s, has demonstrated broad-spectrum antiviral activity against a range of both RNA and DNA viruses. This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The primary antiviral mechanism of moroxydine hydrochloride is the inhibition of viral replication, largely attributed to its interference with viral RNA-dependent RNA polymerase (RdRp). Additionally, it exhibits immunomodulatory effects, influencing host cytokine responses to viral infections. This document aims to serve as a detailed resource for researchers and professionals in the field of antiviral drug development, presenting available data in a structured format and outlining methodologies for further investigation.

Introduction

This compound is a synthetic antiviral agent belonging to the heterocyclic biguanidine (B15175387) class.[1] Initially explored for the treatment of influenza, its antiviral spectrum has been shown to encompass a variety of other viral pathogens.[2] Despite its long history, detailed mechanistic studies and comprehensive quantitative data on its efficacy against a wide array of human viruses remain somewhat limited in publicly accessible literature. This guide synthesizes the available technical information to provide a clear understanding of its antiviral properties.

Mechanism of Action

The antiviral activity of this compound is multifaceted, primarily targeting viral replication and also modulating the host's immune response.

Inhibition of Viral Replication

The principal mechanism of action of this compound is the inhibition of viral RNA synthesis.[3][4] It is thought to target and interfere with the function of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[2] By binding to this enzyme, this compound is believed to prevent the synthesis of new viral RNA, thereby halting the replication cycle.[2] Some reports also suggest that it may interfere with the early stages of viral entry and uncoating.[2]

dot

References

- 1. d-nb.info [d-nb.info]

- 2. MDCK and Vero cells for influenza virus vaccine production: a one-to-one comparison up to lab-scale bioreactor cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Early Promise of a Broad-Spectrum Antiviral: A Technical Guide to Moroxydine's Initial Clinical Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Developed in the 1950s, Moroxydine, also known by its chemical name N-(Guanidinoformimidoyl)morpholine or as ABOB, emerged as one of the early synthetic antiviral compounds.[1][2] As a heterocyclic biguanide, it garnered significant interest for its potential broad-spectrum activity against both DNA and RNA viruses.[1][2] This technical guide provides an in-depth review of the early clinical studies and applications of Moroxydine, summarizing key quantitative data, outlining experimental methodologies from foundational research, and visualizing its proposed mechanisms of action. The information presented here is compiled from a review of historical literature, offering a glimpse into the initial therapeutic potential and scientific understanding of this early antiviral agent.[2][3]

Early Clinical Studies: A Summary of Applications and Efficacy

Moroxydine was investigated for a range of viral infections across Europe and Scandinavia from the 1960s to the 1980s.[2][3] Its primary applications were in the treatment of influenza and various herpes virus infections.[3][4]

Influenza

The original application for Moroxydine was in the prevention and treatment of influenza.[3][4] Early clinical trials reported a degree of success in reducing the incidence and severity of influenza infections.

Herpes Virus Infections

Moroxydine showed promise in the management of infections caused by the herpes virus family, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the causative agent of shingles (herpes zoster).[5][6][7] Studies reported that early treatment with Moroxydine could lead to a rapid amelioration of symptoms and faster healing of lesions.[5]

Other Viral Infections

The antiviral spectrum of Moroxydine was also explored in other viral illnesses, such as pityriasis rosea, with some studies reporting a significant reduction in the duration of the condition.[3]

Quantitative Data from Early Clinical Studies

The following tables summarize the quantitative data extracted from the available literature on the early clinical trials of Moroxydine. It is important to note that the reporting standards of these early studies may not be as rigorous as contemporary clinical trials.

| Indication | Study Population | Dosage Regimen | Key Efficacy Findings | Reference |

| Herpes Zoster | 20 patients | Not specified | Rapid disappearance of sickness feeling and quick skin healing. | [5] |

| Recurrent Herpes Simplex | 20 patients | Not specified | Early treatment mostly suppressed blister eruption or led to rapid healing. Recurrences were not prevented. | [5] |

| Herpes Zoster | 350 patients | Not specified | Good effects, especially with early treatment. | [6][7][8] |

| Pityriasis Rosea Irritata | 60 patients | Adults: 400 mg three times daily; Schoolchildren: 400 mg twice daily | Shortened the therapy period by 50% in the most severely affected group compared to a control group from the previous year. | [3] |

| Various Viral Infections | 38 patients | 2400 mg daily (and higher) | 18 good, 11 average, and 9 neutral results. Results at 2400 mg were comparable to double the dose. | [3] |

| Recurrent Herpes Simplex (in Togo) | Not specified | 2,000 mg daily (adult dose) | Rapid clearing of lesions. | [3] |

| Pharmacokinetic Parameter | Value | Study Details | Reference |

| Plasma Half-life | ~8 hours | Following a single 800 mg oral dose in a human volunteer. | [3] |

| Absorption and Elimination | Rapid | The drug does not accumulate in the body. | [3] |

Experimental Protocols

Detailed experimental protocols from the early clinical studies on Moroxydine are not extensively documented in the accessible literature. However, based on the available information, a general outline of the methodologies can be synthesized.

General Study Design

Many of the early studies were observational or controlled trials, with some lacking the rigorous double-blinding and randomization characteristic of modern clinical trials.[3] For instance, a notable 1984 study was described as controlled but not double-blind.[3]

Patient Population

Patients diagnosed with specific viral infections, such as herpes zoster, recurrent herpes simplex, or pityriasis rosea, were enrolled in these studies.[3][5][6] The patient numbers in the cited studies ranged from 20 to 350 individuals.[3][5][6]

Treatment Regimens

Oral administration of Moroxydine hydrochloride was the standard route. Dosages varied depending on the indication and the study, with daily doses for adults ranging from 800 mg to 2400 mg, and in some cases as high as 5600 mg.[3] For children, a dosage of 400 mg twice daily was reported in one study for pityriasis rosea.[3] In some instances, topical application of a concentrated Moroxydine solution was used as an adjunct to oral therapy.[9]

Assessment of Efficacy

Efficacy was primarily assessed through clinical observation of symptom resolution. Key endpoints included the time to healing of skin lesions, reduction in pain and sickness, and the suppression of blister formation.[5] For pityriasis rosea, the primary outcome measured was the duration of the therapy period.[3]

Safety and Tolerability

Side effects were reported to be mild and infrequent.[2] The most commonly noted adverse effects were minor digestive troubles in adults.[5] One report mentioned the interruption of treatment in four children with varicella due to the appearance of "hepato-intestinal trouble."[5] A "weak euphoric effect" was also noted in some patients.[3]

Mechanism of Action

The antiviral mechanism of Moroxydine is believed to be multifactorial, primarily targeting the early stages of viral replication.

Inhibition of Viral Entry and Uncoating

Moroxydine is thought to interfere with the initial steps of the viral life cycle: attachment to the host cell, entry, and the subsequent uncoating of the viral genome.[10] For enveloped viruses like influenza, this may involve the blockage of viral ion channels, which are crucial for the acidification of the virion interior and the release of the viral nucleoprotein into the cytoplasm.[10][11]

Inhibition of Viral RNA Synthesis

There is also evidence to suggest that Moroxydine can inhibit viral RNA synthesis.[3] This action is proposed to be mediated through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[12][13][14] By targeting RdRp, Moroxydine could prevent the synthesis of new viral RNA, thereby halting the production of new virions.[12][13][14]

Visualizations

Proposed Mechanism of Action of Moroxydine

Caption: Proposed dual mechanism of action for Moroxydine.

General Workflow of Early Moroxydine Clinical Trials

Caption: Generalized workflow of early Moroxydine clinical trials.

Conclusion

Moroxydine was a pioneering antiviral agent that showed considerable promise in early clinical evaluations against a variety of viral diseases. The available data from this era suggest a favorable safety profile and a notable efficacy in treating conditions like herpes zoster and pityriasis rosea. While the methodologies of these early studies may not meet the stringent standards of modern clinical research, they laid the groundwork for the concept of broad-spectrum antiviral therapy. The eventual obscurity of Moroxydine may be attributed to several factors, including the introduction of other medications and the evolving landscape of pharmaceutical development.[2][3] This retrospective analysis serves as a valuable case study for drug development professionals and researchers, highlighting the historical context of antiviral research and the journey of a once-promising therapeutic agent.

References

- 1. Moroxydine: the story of a mislaid antiviral. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Moroxydine: the story of a mislaid antiviral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medicaljournalssweden.se [medicaljournalssweden.se]

- 4. mdpi.com [mdpi.com]

- 5. Simon G. Sheppard. Moroxydine: The Story of a Mislaid Antiviral [heretical.com]

- 6. [Moroxidine, an antiviral used for the treatment of zona (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Moroxidine, an antiviral agent used for the treatment of shingles (herpes zoster)]. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Vol. 74 (1994): Supplement 183 | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 10. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 11. books.rsc.org [books.rsc.org]

- 12. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scivisionpub.com [scivisionpub.com]

- 14. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of Moroxydine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine (B1676750) hydrochloride, also known as ABOB, is a synthetic biguanide (B1667054) derivative developed in the 1950s with reported broad-spectrum antiviral activity against a range of DNA and RNA viruses.[1][2] It has been historically used for the treatment of influenza.[1][3] The primary mechanism of action is believed to be the inhibition of viral replication, potentially through the interference with viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase.[4] Additionally, some studies suggest it may also impede the early stages of viral entry and uncoating.[5] These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of Moroxydine hydrochloride.

Principle of Antiviral Assays

The in vitro antiviral activity of a compound is primarily assessed by its ability to inhibit viral replication in cultured cells. This is typically quantified by measuring the reduction in viral load or the protection of host cells from virus-induced death, known as the cytopathic effect (CPE). Key parameters determined from these assays are:

-

EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected host cells by 50%.

-

SI (Selectivity Index): The ratio of CC50 to EC50 (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.

Data Presentation

The following table summarizes the available quantitative data on the antiviral activity of this compound. It is important to note that while the compound has been reported to be active against a broad range of viruses, specific EC50 and CC50 values from peer-reviewed studies are limited, particularly for many common human viruses.

| Virus | Cell Line | Assay Type | Result | Reference |

| Grass Carp (B13450389) Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | Apoptosis Assay | ~50% reduction in apoptosis at 6.3 µg/mL | [6][7] |

| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | CPE Reduction Assay | Significant protective effect at 40 µg/mL | [8] |

| Grass Carp Reovirus (GCRV) | Ctenopharyngodon idella kidney (CIK) | CPE Reduction Assay | TC50: 1246.0 µg/mL; Safe Concentration: 218.5 µg/mL | [8] |

| Grass Carp Reovirus (GCRV) | Grass Carp Ovary (GCO) | CPE Reduction Assay | TC50: 117.2 µg/mL; Safe Concentration: 140.9 µg/mL | [8] |

| Giant Salamander Iridovirus (GSIV) | Epithelioma papulosum cyprini (EPC) | CPE Reduction Assay | TC50: 1486.3 µg/mL; Safe Concentration: 209.7 µg/mL | [8] |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | No significant antiviral activity reported in one study. | [9] |

| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | No significant antiviral activity reported in one study. | [9] |

Note: TC50 (50% toxic concentration) in the context of these studies on aquatic viruses refers to the concentration causing a cytopathic effect in 50% of the cells. The "Safe Concentration" is the concentration at which no significant cytotoxicity is observed.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound on the host cell line.

Materials:

-

Host cells (e.g., MDCK for influenza, Vero for herpesviruses)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a "cells only" control with fresh medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours (this should correspond to the duration of the antiviral assay).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by regression analysis of the dose-response curve.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect cells from virus-induced CPE.

Materials:

-

Host cells

-

Virus stock with a known titer

-

Cell culture medium with 2% FBS (low serum to reduce interference)

-

This compound

-

96-well cell culture plates

-

Staining solution (e.g., Crystal Violet)

-

Fixing solution (e.g., 10% formalin)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

-

Infection and Treatment:

-

Prepare serial dilutions of this compound in low-serum medium.

-

Remove the growth medium from the cells.

-

Add the compound dilutions to the wells.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

-

Include a "virus control" (cells + virus, no compound) and a "cell control" (cells only, no virus or compound).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the "virus control" wells show complete CPE.

-

Staining:

-

Fix the cells with a fixing solution.

-

Stain the cells with a staining solution.

-

Gently wash the plate with water and let it air dry.

-

-

Quantification: The amount of CPE can be visually scored or quantified by eluting the stain and measuring the absorbance.

-

Data Analysis: Calculate the percentage of protection for each concentration relative to the "virus control" and "cell control". The EC50 value is determined by regression analysis.

Antiviral Assay: Plaque Reduction Assay

This assay is used for viruses that form plaques (localized areas of cell death) and provides a more quantitative measure of viral inhibition.

Materials:

-

Host cells

-

Virus stock

-

Cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., medium with agarose (B213101) or methylcellulose)

-

Staining solution (e.g., Crystal Violet)

-

Fixing solution

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Infection and Treatment:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the compound dilutions for a set period (e.g., 1-2 hours).

-

Infect the cells with a dilution of the virus that will produce a countable number of plaques.

-

-

Overlay: After a virus adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of the compound.

-

Incubation: Incubate the plates until plaques are visible.